molecular formula C13H14ClN3O B6423727 5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine CAS No. 1919480-95-7

5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine

Cat. No. B6423727
CAS RN: 1919480-95-7
M. Wt: 263.72 g/mol
InChI Key: KYRYYBUDTNAUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine” would be characterized by the presence of a pyrimidin-2-amine core, with a chloro group at the 5-position, and a 3-methoxyphenyl-ethyl group attached to the nitrogen . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyrimidin-2-amine derivatives can undergo a variety of reactions, including those involving their amino groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. As a derivative of pyrimidin-2-amine, it would likely have properties common to other aminopyrimidines .

Advantages and Limitations for Lab Experiments

5-Chloro-N-MEPEA has several advantages for use in laboratory experiments. It is an inexpensive and readily available compound, and it is soluble in organic solvents. In addition, the compound is stable and can be stored for long periods of time. The main limitation of 5-Chloro-N-MEPEA is that its mechanism of action is not well understood, so it is difficult to predict its effects in different experimental conditions.

Future Directions

The future directions for research on 5-Chloro-N-MEPEA include further investigation of its mechanism of action, its effects on gene expression, and its potential applications in the pharmaceutical industry. In addition, further research is needed to explore the potential of 5-Chloro-N-MEPEA as a therapeutic agent for the treatment of various diseases. Finally, further research is needed to develop new methods for the synthesis of 5-Chloro-N-MEPEA and other related compounds.

Synthesis Methods

5-Chloro-N-MEPEA is synthesized from pyrimidine, 3-methoxyphenylacetic acid, and sodium hypochlorite. The pyrimidine is first reacted with 3-methoxyphenylacetic acid in the presence of sodium hypochlorite to form 5-chloro-N-methoxy-2-phenylethyl pyrimidine. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 100-110°C. The reaction is then quenched with water and the product is extracted with an organic solvent, such as ethyl acetate. The product is then purified by column chromatography.

Scientific Research Applications

5-Chloro-N-MEPEA has a wide range of applications in scientific research. It has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory agents, and antineoplastic agents. It has also been used as a building block for the synthesis of biologically active compounds, such as inhibitors of cyclin-dependent kinases, histone deacetylase inhibitors, and inhibitors of tyrosine kinases. In addition, 5-Chloro-N-MEPEA has been used in the synthesis of a variety of heterocyclic compounds, such as imidazoles, pyridines, and triazoles.

properties

IUPAC Name

5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-18-12-4-2-3-10(7-12)5-6-15-13-16-8-11(14)9-17-13/h2-4,7-9H,5-6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRYYBUDTNAUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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